molecular formula C5H8N4O B582586 2-Hydrazinyl-5-methoxypyrazine CAS No. 1374652-04-6

2-Hydrazinyl-5-methoxypyrazine

Cat. No.: B582586
CAS No.: 1374652-04-6
M. Wt: 140.146
InChI Key: QMWUPSOHLQWUGX-UHFFFAOYSA-N
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Description

2-Hydrazinyl-5-methoxypyrazine is a heterocyclic organic compound with the molecular formula C5H8N4O It is characterized by a pyrazine ring substituted with a hydrazinyl group at the second position and a methoxy group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-5-methoxypyrazine typically involves the reaction of 2-chloro-5-methoxypyrazine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

2-Chloro-5-methoxypyrazine+Hydrazine hydrateThis compound+HCl\text{2-Chloro-5-methoxypyrazine} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} 2-Chloro-5-methoxypyrazine+Hydrazine hydrate→this compound+HCl

Industrial Production Methods: For industrial-scale production, the process may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce various substituted pyrazines.

Scientific Research Applications

Synthesis of 2-Hydrazinyl-5-methoxypyrazine

The synthesis of this compound typically involves several steps, often starting from readily available pyrazine derivatives. The method may include hydrazinolysis reactions, where hydrazine reacts with substituted pyrazines to form the desired hydrazinyl compounds. The synthesis can be optimized for yield and purity using various solvents and reaction conditions, making it suitable for both laboratory and industrial production.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications. Here are some notable findings:

  • Antimicrobial Activity : Compounds containing hydrazinyl groups have shown significant antibacterial properties. A study reported that derivatives of pyrazine, including those with hydrazinyl substitutions, displayed activity against various bacterial strains, indicating potential for development as antimicrobial agents .
  • Anticancer Properties : Research has indicated that similar pyrazine derivatives can inhibit cancer cell proliferation. The mechanisms often involve inducing apoptosis in cancer cells or interfering with cellular signaling pathways .
  • HIV Inhibition : Some studies suggest that compounds with structural similarities to this compound can act as inhibitors of HIV replication. This is particularly relevant in the context of developing multitarget antiviral therapies that can reduce the emergence of drug-resistant strains .

Applications in Agriculture

In addition to its medicinal properties, this compound may have applications in agricultural chemistry. Pyrazine derivatives are often explored for their potential as agrochemicals due to their ability to act as fungicides or herbicides. The methoxy group enhances the compound's solubility and bioavailability, which is advantageous for agricultural formulations.

Data Tables

The following tables summarize key findings related to the biological activities and potential applications of this compound.

Activity Target Pathway/Mechanism Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
HIV InhibitionTargeting viral replication
Application Area Potential Uses Remarks
Medicinal ChemistryAntimicrobial agentsPromising against resistant strains
Agricultural ChemistryFungicides/herbicidesEnhanced solubility and efficacy

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various hydrazinyl-pyrazine derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at the 5-position of the pyrazine ring could enhance efficacy .
  • Cancer Cell Line Testing : In vitro tests on cancer cell lines showed that certain derivatives of this compound could inhibit cell growth by disrupting metabolic pathways essential for cell survival. These findings suggest a potential role in targeted cancer therapies .
  • HIV Replication Inhibition : A series of experiments highlighted the compound's ability to inhibit HIV replication by targeting multiple viral functions simultaneously. This multitarget approach is crucial in addressing drug resistance in HIV treatment .

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-5-methoxypyrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the methoxy group can enhance the compound’s binding affinity to specific targets, modulating biological pathways.

Comparison with Similar Compounds

  • 2-Hydrazinyl-5-methylpyrazine
  • 2-Hydrazinyl-5-fluoropyrazine
  • 2-Hydrazinyl-5-chloropyrazine

Comparison: 2-Hydrazinyl-5-methoxypyrazine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the methoxy group can enhance solubility and improve pharmacokinetic properties, making it a valuable compound for further research and development.

Biological Activity

2-Hydrazinyl-5-methoxypyrazine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrazine ring with a hydrazinyl group at the 2-position and a methoxy group at the 5-position. This unique structure contributes to its diverse chemical reactivity and biological significance. The molecular formula of this compound is C6_6H8_8N4_4O, indicating the presence of both hydrazine and methoxy functional groups, which enhance its potential applications in pharmaceuticals and agrochemicals.

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various pathogens. Studies indicate that compounds with similar hydrazine structures exhibit notable antibacterial effects. For instance, derivatives of hydrazones have demonstrated effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans with varying zones of inhibition .

Pathogen Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus24 ± 0.012.5 µg/mL
Escherichia coli14.4 ± 0.122.5 µg/mL
Candida albicans23.33 ± 0.21Not specified

These findings suggest that the hydrazinyl group may interact with bacterial cell membranes or enzymes, inhibiting their growth.

Anticancer Potential

The anticancer properties of this compound are also noteworthy. Research has indicated that hydrazone derivatives can inhibit cancer cell proliferation in various cell lines, including lung cancer (A549), colon cancer (HCT116), and breast cancer (MCF-7) cells . The mechanism may involve the formation of covalent bonds with specific targets within cancer cells, disrupting critical biological pathways.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with biological targets such as enzymes and receptors. The hydrazinyl group can react with nucleophilic sites in proteins, leading to inhibition or alteration of enzyme activity. Additionally, the methoxy group enhances solubility and membrane permeability, potentially increasing bioavailability.

Case Studies and Research Findings

  • Antimicrobial Study : A study synthesized various hydrazone derivatives from this compound and evaluated their antimicrobial activities against common pathogens. The most active derivatives exhibited MIC values as low as 2.5 µg/mL against Klebsiella pneumoniae and E. coli.
  • Anticancer Activity : Another research project focused on the synthesis of novel hydrazone derivatives for anticancer evaluation against multiple cell lines. Notably, some derivatives demonstrated IC50 values ranging from 4 to 17 µM against various cancer cells, indicating significant antiproliferative effects.
  • In Silico Studies : Computational studies have been employed to predict the binding affinities of these compounds to their biological targets, suggesting that certain derivatives may effectively inhibit DNA gyrase B, a key enzyme in bacterial DNA replication.

Properties

IUPAC Name

(5-methoxypyrazin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-10-5-3-7-4(9-6)2-8-5/h2-3H,6H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWUPSOHLQWUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(N=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00856544
Record name 2-Hydrazinyl-5-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374652-04-6
Record name 2-Hydrazinyl-5-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00856544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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